Cas no 1005241-17-7 (2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide)
![2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/1005241-17-7x500.png)
2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide
-
- インチ: 1S/C17H20BrNO2/c1-15(2)16(3)9-10-17(15,12(18)13(16)20)14(21)19-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,19,21)
- InChIKey: JLKGVIGPYYRFHH-UHFFFAOYSA-N
- ほほえんだ: C12(CCC(C(=O)C1Br)(C)C2(C)C)C(=O)NC1C=CC=CC=1
2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3055-0090-20mg |
2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide |
1005241-17-7 | 90%+ | 20mg |
$99.0 | 2023-04-28 | |
Life Chemicals | F3055-0090-25mg |
2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide |
1005241-17-7 | 90%+ | 25mg |
$109.0 | 2023-04-28 | |
Life Chemicals | F3055-0090-50mg |
2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide |
1005241-17-7 | 90%+ | 50mg |
$160.0 | 2023-04-28 | |
Life Chemicals | F3055-0090-5mg |
2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide |
1005241-17-7 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F3055-0090-30mg |
2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide |
1005241-17-7 | 90%+ | 30mg |
$119.0 | 2023-04-28 | |
Life Chemicals | F3055-0090-3mg |
2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide |
1005241-17-7 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F3055-0090-2mg |
2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide |
1005241-17-7 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F3055-0090-15mg |
2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide |
1005241-17-7 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
Life Chemicals | F3055-0090-5μmol |
2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide |
1005241-17-7 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F3055-0090-2μmol |
2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide |
1005241-17-7 | 90%+ | 2μl |
$57.0 | 2023-04-28 |
2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide 関連文献
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamideに関する追加情報
Introduction to 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide (CAS No. 1005241-17-7)
2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide, identified by its CAS number 1005241-17-7, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique bicyclic framework and functional groups. This compound belongs to the class of nitrogen-containing heterocycles, which are widely recognized for their pharmacological properties and potential applications in drug discovery.
The molecular structure of 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide features a bicyclo[2.2.1]heptane core, which is a common motif in many bioactive molecules. The presence of a bromine substituent at the 2-position enhances its utility as a synthetic intermediate, allowing for further functionalization through cross-coupling reactions and other transformations. Additionally, the compound incorporates a phenyl group at the nitrogen position, which can contribute to its binding affinity and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as a scaffold for developing novel therapeutic agents. The rigid bicyclic system provides a stable backbone for drug design, while the bromine and phenyl groups offer multiple points for chemical modification. These features make 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide an attractive candidate for further exploration in medicinal chemistry.
In the context of drug discovery, the structural motif of bicyclo[2.2.1]heptane has been extensively studied due to its prevalence in natural products and pharmacologically active compounds. For instance, several marketed drugs contain this scaffold, demonstrating its biological relevance and potential therapeutic value. The oxo group at the 3-position and the carboxamide functionality further contribute to the compound's complexity and reactivity, making it a versatile building block for synthetic chemists.
One of the most compelling aspects of 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide is its potential as an intermediate in the synthesis of more complex molecules. The bromine atom at the 2-position can be readily displaced by various nucleophiles, enabling the introduction of diverse functional groups such as amines, alcohols, or thiols. This flexibility is particularly valuable in medicinal chemistry, where rapid access to structurally diverse analogues is often required.
The phenyl group at the nitrogen position also plays a crucial role in determining the pharmacokinetic properties of derivatives derived from this compound. Phenyl rings are known to enhance binding affinity and metabolic stability due to their ability to engage in hydrophobic interactions and π-stacking with biological targets. Furthermore, the presence of multiple stereocenters in the bicyclic system allows for the synthesis of enantiomerically pure compounds, which are often preferred in drug development.
Recent studies have demonstrated the utility of bicyclo[2.2.1]heptane derivatives as scaffolds for developing drugs targeting various biological pathways. For example, modifications of this core structure have led to compounds with activity against enzymes involved in cancer metabolism and inflammation pathways. The ability to fine-tune the electronic and steric properties of these derivatives through chemical modifications makes them promising candidates for further development.
The carboxamide functionality at the 1-position of 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide provides another point for chemical manipulation. Carboxamides are well-known pharmacophores that can interact with biological targets through hydrogen bonding and other non-covalent interactions. This feature makes them valuable in designing molecules with enhanced binding affinity and selectivity.
From a synthetic perspective, N-(tert-butoxycarbonyl)-4-bromo-N-methylpyrrolidine has been used as a precursor in some synthetic routes involving this compound due to its availability and ease of handling under mild conditions compared to other reagents such as NBS (N-bromosuccinimide). This reagent allows for selective bromination at specific positions on the pyrrolidine ring without affecting other functional groups present on adjacent carbons.
The versatility of bicyclo[3.] structures, including those derived from N-(tert-butoxycarbonyl)-4-bromo-N-methylpyrrolidine, has been further demonstrated by their use in constructing complex cyclic systems such as spirocyclic compounds that exhibit unique biological activities not found among acyclic analogues . These spirocyclic systems often display enhanced binding affinity towards biological targets due to conformational constraints imposed by ring fusion , making them particularly attractive scaffolds for drug discovery efforts aimed at developing next-generation therapeutics .
In conclusion,CAS No . 1005241 -17 - 7 represents an important intermediate , which could be utilized ,for creating novel bioactive molecules . Its structural attributes ,such as being part ,of an extended polycyclic system , having multiple reactive sites ,and possessing favorable physicochemical properties , render it suitable for designing small molecule inhibitors targeting various diseases . As research continues into new therapeutic strategies ,the significance attached to intermediates like these will undoubtedly grow . Future studies may explore additional synthetic pathways leading towards more complex derivatives while investigating their potential applications across multiple therapeutic areas .
1005241-17-7 (2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide) 関連製品
- 1806927-08-1(5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine)
- 2227867-87-8(rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol)
- 2106254-15-1(ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate)
- 2411243-96-2(2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide)
- 2228167-07-3(tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate)
- 946238-41-1(1-(4-bromophenyl)-3-{2-(2,4-dimethylphenyl)-2-oxoethylsulfanyl}-1,2-dihydropyrazin-2-one)
- 1805671-49-1(3-Chloromethyl-5-methylisonicotinaldehyde)
- 2225155-89-3((2-(pyrimidin-5-yl)pyridin-4-yl)boronic acid)
- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)
- 2680695-81-0((1r,3s)-3-Hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid)